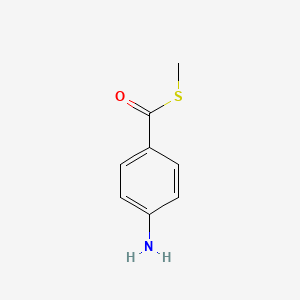![molecular formula C6H9ClS B14330262 2-[(Chloroethynyl)sulfanyl]-2-methylpropane CAS No. 105169-95-7](/img/structure/B14330262.png)
2-[(Chloroethynyl)sulfanyl]-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Chloroethynyl)sulfanyl]-2-methylpropane is an organosulfur compound characterized by the presence of a chloroethynyl group attached to a sulfanyl group, which is further bonded to a methylpropane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloroethynyl)sulfanyl]-2-methylpropane typically involves the reaction of chloroethyne with a sulfanyl group under controlled conditions. One common method includes the use of a base such as sodium ethoxide in ethanol to facilitate the reaction. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Chloroethynyl)sulfanyl]-2-methylpropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chloroethynyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(Chloroethynyl)sulfanyl]-2-methylpropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[(Chloroethynyl)sulfanyl]-2-methylpropane involves its interaction with molecular targets such as enzymes or receptors. The chloroethynyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroethyl ethyl sulfide: An organosulfur compound with similar structural features but different chemical properties.
2-Chloroethanesulfonyl chloride: Another related compound with distinct reactivity and applications.
Uniqueness
2-[(Chloroethynyl)sulfanyl]-2-methylpropane is unique due to its specific combination of a chloroethynyl group and a sulfanyl group attached to a methylpropane structure
Eigenschaften
CAS-Nummer |
105169-95-7 |
|---|---|
Molekularformel |
C6H9ClS |
Molekulargewicht |
148.65 g/mol |
IUPAC-Name |
2-(2-chloroethynylsulfanyl)-2-methylpropane |
InChI |
InChI=1S/C6H9ClS/c1-6(2,3)8-5-4-7/h1-3H3 |
InChI-Schlüssel |
OOZOJRPLYVPVMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC#CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


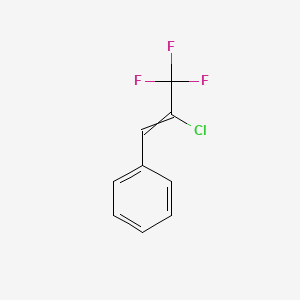
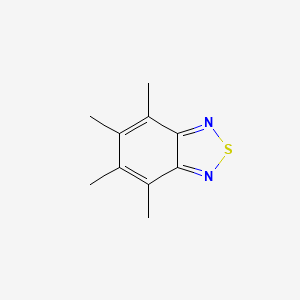
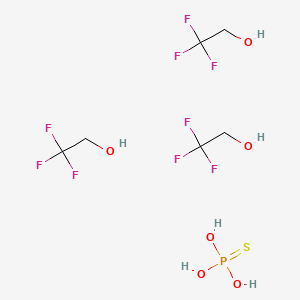
![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
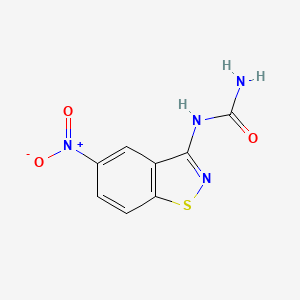
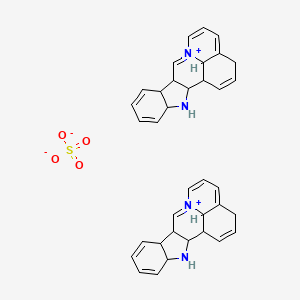
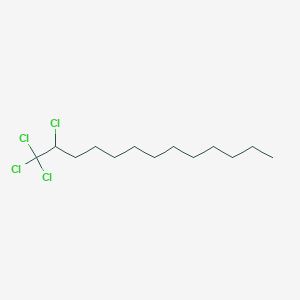
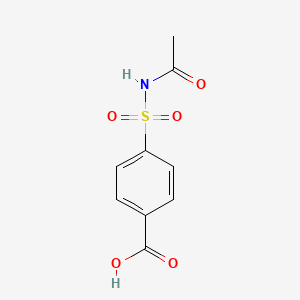
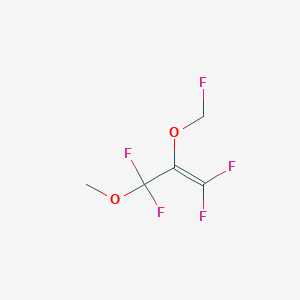
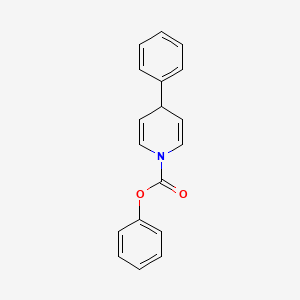
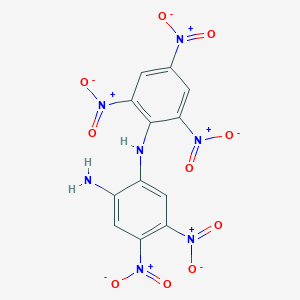

![3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid](/img/structure/B14330241.png)
